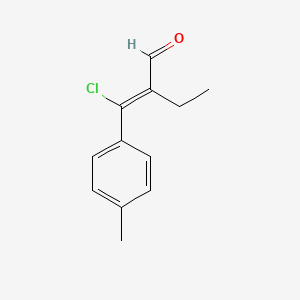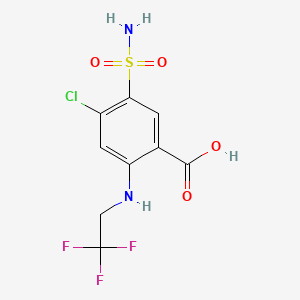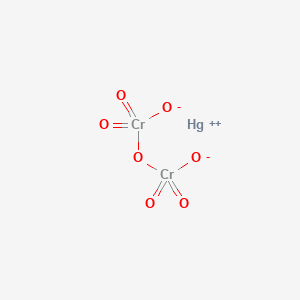
2-(Chloro(4-methylphenyl)methylene)butyraldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloro(4-methylphenyl)methylene)butyraldehyde is an organic compound with the molecular formula C12H13ClO. It is known for its unique structure, which includes a chloro-substituted phenyl ring and a butyraldehyde moiety. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde typically involves the reaction of 4-methylbenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
化学反応の分析
Types of Reactions
2-(Chloro(4-methylphenyl)methylene)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: 2-(Chloro(4-methylphenyl)methylene)butyric acid.
Reduction: 2-(Chloro(4-methylphenyl)methylene)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Chloro(4-methylphenyl)methylene)butyraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Chloro(4-methylphenyl)methylene)butyraldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities.
類似化合物との比較
Similar Compounds
- 2-(Chloro(4-methylphenyl)methylene)acetaldehyde
- 2-(Chloro(4-methylphenyl)methylene)propionaldehyde
- 2-(Chloro(4-methylphenyl)methylene)valeraldehyde
Uniqueness
2-(Chloro(4-methylphenyl)methylene)butyraldehyde is unique due to its specific combination of a chloro-substituted phenyl ring and a butyraldehyde moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
特性
CAS番号 |
83877-86-5 |
|---|---|
分子式 |
C12H13ClO |
分子量 |
208.68 g/mol |
IUPAC名 |
(2Z)-2-[chloro-(4-methylphenyl)methylidene]butanal |
InChI |
InChI=1S/C12H13ClO/c1-3-10(8-14)12(13)11-6-4-9(2)5-7-11/h4-8H,3H2,1-2H3/b12-10- |
InChIキー |
DDMFRVOYWCFQAL-BENRWUELSA-N |
異性体SMILES |
CC/C(=C(\C1=CC=C(C=C1)C)/Cl)/C=O |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)C)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)






